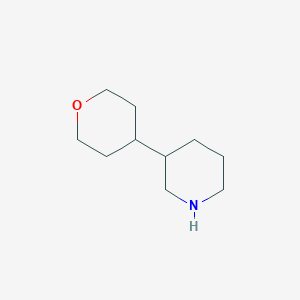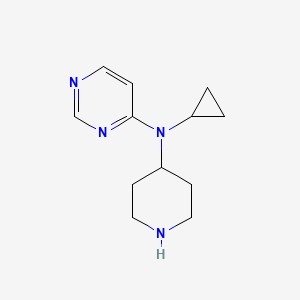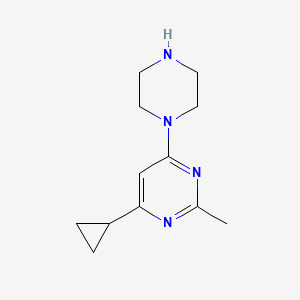![molecular formula C6H4N4O2 B1432661 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid CAS No. 1286754-47-9](/img/structure/B1432661.png)
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid
描述
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyrazines These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyrazine ring
作用机制
Target of Action
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a heterocyclic compound Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have a close resemblance with the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that interact with these bases.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes . The compound’s interaction with its targets could lead to changes in the biochemical processes within the cell, affecting the cell’s function and potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been found to affect various cellular processes . The compound could potentially interact with various enzymes and proteins, altering their function and affecting the biochemical pathways they are involved in.
生化分析
Biochemical Properties
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with protein tyrosine phosphatases, which are enzymes that regulate various cellular processes by dephosphorylating tyrosine residues on proteins . The compound acts as an inhibitor of these enzymes, thereby modulating signaling pathways that are critical for cell growth and differentiation. Additionally, this compound has been shown to interact with nicotinamide phosphoribosyltransferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide, a vital cofactor in cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the mitogen-activated protein kinase pathway, which is essential for cell division and survival . Moreover, this compound can alter gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein tyrosine phosphatases, which leads to the activation of downstream signaling pathways that promote cell growth and survival . The compound also binds to nicotinamide phosphoribosyltransferase, inhibiting its activity and thereby reducing the levels of nicotinamide adenine dinucleotide in cells . This reduction in nicotinamide adenine dinucleotide levels can lead to decreased cellular energy production and increased oxidative stress, ultimately resulting in cell death .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with a half-life of several hours . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of inactive metabolites . In vitro and in vivo studies have demonstrated that the long-term effects of this compound include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxic side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the biosynthesis and degradation of nicotinamide adenine dinucleotide . The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase, affecting the levels of nicotinamide adenine dinucleotide and other metabolites in cells . These interactions can lead to changes in metabolic flux and alterations in the levels of key metabolites, ultimately impacting cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through active transport mechanisms involving specific transporters such as organic anion transporters . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, it can be targeted to specific organelles such as the mitochondria and nucleus through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
准备方法
The synthesis of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid typically involves the formation of the pyrazole and pyrazine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with diketones or ketoesters can lead to the formation of the pyrazole ring, which can then be fused with a pyrazine ring through further cyclization reactions .
Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis process .
化学反应分析
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research has indicated potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
相似化合物的比较
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1H-Pyrazolo[3,4-c]pyridine: Another structural isomer with different ring fusion.
1H-Pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
属性
IUPAC Name |
2H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPWLVCWUBHDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine](/img/structure/B1432584.png)




![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)


![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)

![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)

